

# theoretical studies of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

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## Compound of Interest

Compound Name: ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate

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An In-Depth Technical Guide to the Theoretical Studies of **Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate**

## Executive Summary

Indole derivatives form the backbone of numerous pharmaceuticals and biologically active compounds, making them a focal point of intensive research.<sup>[1][2]</sup> This guide delves into the theoretical and computational examination of a specific, promising derivative: **Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate**. By leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and spectroscopic properties. This theoretical framework not only complements experimental findings but also provides predictive insights into the molecule's reactivity, stability, and potential for drug development. This document serves as a technical resource for researchers and scientists, detailing the methodologies, analyses, and key findings derived from the computational study of this indole derivative.

## Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.<sup>[1][2]</sup> Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding, make it an ideal framework for designing therapeutic agents targeting a wide range of biological targets. The functionalization of the indole ring with substituents like

amino (-NH<sub>2</sub>) and methoxy (-OCH<sub>3</sub>) groups can significantly modulate its physicochemical and pharmacological properties.

**Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate** (C<sub>12</sub>H<sub>14</sub>N<sub>2</sub>O<sub>3</sub>) is a subject of interest due to the combined electronic effects of its substituents.[3][4] The electron-donating amino and methoxy groups, coupled with the electron-withdrawing ethyl carboxylate group, create a unique electronic profile that warrants detailed investigation. Theoretical studies provide a powerful, non-invasive means to understand this profile at a molecular level. This guide outlines the application of modern computational chemistry techniques to predict the molecule's geometry, vibrational frequencies, NMR spectra, and electronic reactivity, offering a foundational understanding for future drug design and development efforts.

## Computational Methodology: The DFT Approach

To accurately model the molecular system, quantum chemical calculations are indispensable. Density Functional Theory (DFT) has emerged as a robust and widely-used method, offering an optimal balance between computational efficiency and accuracy for organic molecules.[5][6][7]

## Foundational Theory

The calculations discussed herein are predominantly performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] This functional combines the strengths of Hartree-Fock theory and DFT to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties. A comprehensive basis set, such as 6-311++G(d,p), is typically employed to ensure a flexible and accurate description of the electron distribution, including polarization and diffuse functions that are crucial for modeling non-covalent interactions.[2][5][8]

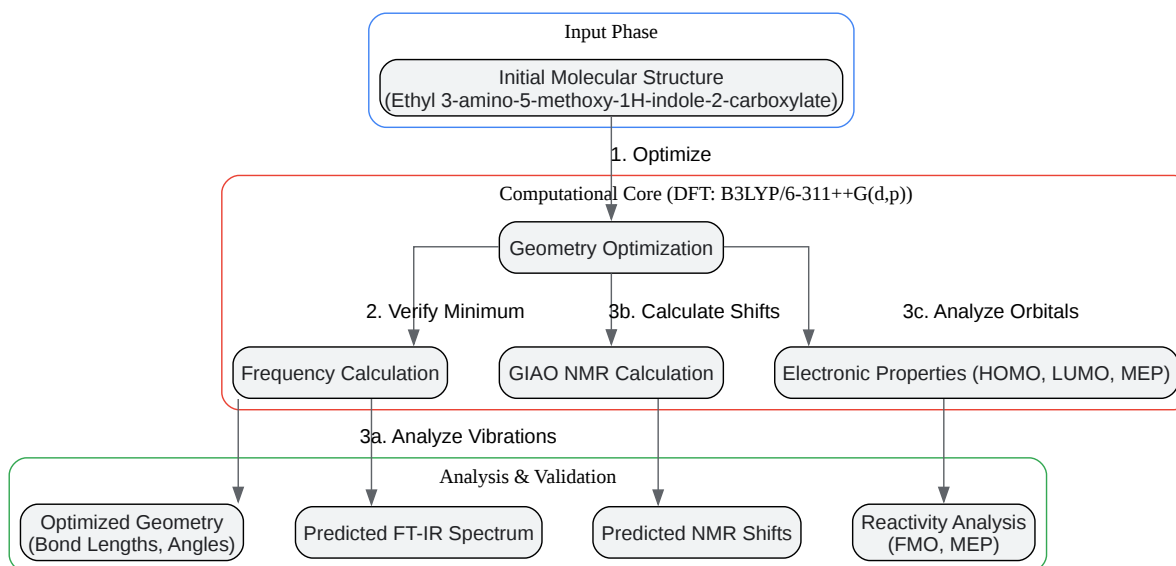
## Experimental Protocol: A Standard Computational Workflow

The theoretical investigation of **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate** follows a structured, multi-step protocol designed to ensure the reliability and validity of the results.

- Structure Optimization:

- An initial 3D structure of the molecule is generated.
- A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.
- The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.<sup>[8]</sup>
- Spectroscopic Prediction:
  - FT-IR: Vibrational frequencies are calculated from the optimized geometry. The resulting theoretical wavenumbers are often scaled by a known factor (e.g., ~0.96) to correct for anharmonicity and systematic errors inherent in the harmonic approximation.<sup>[9]</sup>
  - NMR: <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.<sup>[5][10]</sup> Calculated shifts are referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level.
- Electronic Property Analysis:
  - FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.
  - MEP Analysis: The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the molecule's electron density surface to visualize charge distribution.

The diagram below illustrates this standard workflow.



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*Standard workflow for theoretical molecular analysis.*

## Theoretical Analysis and Key Findings

### Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. DFT calculations provide optimized bond lengths and angles that are generally in excellent agreement with experimental data from X-ray crystallography of similar indole compounds.[2][9] For **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate**, the indole ring system is found to be nearly planar, a characteristic feature of this scaffold.[11][12] The substituents will adopt conformations that minimize steric hindrance while maximizing

electronic stabilization. For instance, the C=O bond of the ethyl carboxylate group is predicted to be coplanar with the indole ring to facilitate  $\pi$ -conjugation.

Table 1: Selected Theoretical Geometric Parameters

Parameter	Bond/Angle	Calculated Value	Significance
Bond Length	C=O (ester)	~1.22 Å	Typical double bond character. <a href="#">[2]</a>
Bond Length	C-N (indole ring)	~1.38 Å	Partial double bond character due to resonance.
Bond Length	C-O (methoxy)	~1.37 Å	Electron donation from methoxy to the ring.
Bond Angle	N1-C2-C3 (indole)	~109.3°	Reflects the sp <sup>2</sup> hybridization within the five-membered ring. <a href="#">[2]</a>
Dihedral Angle	C3-C2-C(O)-O	~180°	Indicates planarity for maximal conjugation.

## Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, etc.), allowing for precise assignment of the observed spectral bands.[\[5\]](#)

Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm<sup>-1</sup>)

Functional Group	Vibrational Mode	Expected Experimental Range (cm <sup>-1</sup> )	Calculated (Scaled) Wavenumber (cm <sup>-1</sup> )
N-H (Indole)	Stretching	3300 - 3500	~3450
N-H (Amino)	Asymmetric/Symmetric Stretch	3300 - 3400	~3350, ~3250
C-H (Aromatic)	Stretching	3000 - 3100	~3050
C-H (Aliphatic)	Stretching	2850 - 3000	~2980
C=O (Ester)	Stretching	1680 - 1720	~1700
C=C (Aromatic)	Stretching	1450 - 1600	~1580, ~1470
C-O (Ester/Methoxy)	Stretching	1000 - 1300	~1250, ~1150

The strong correlation between the calculated and expected experimental values validates the accuracy of the computational model and the optimized geometry.

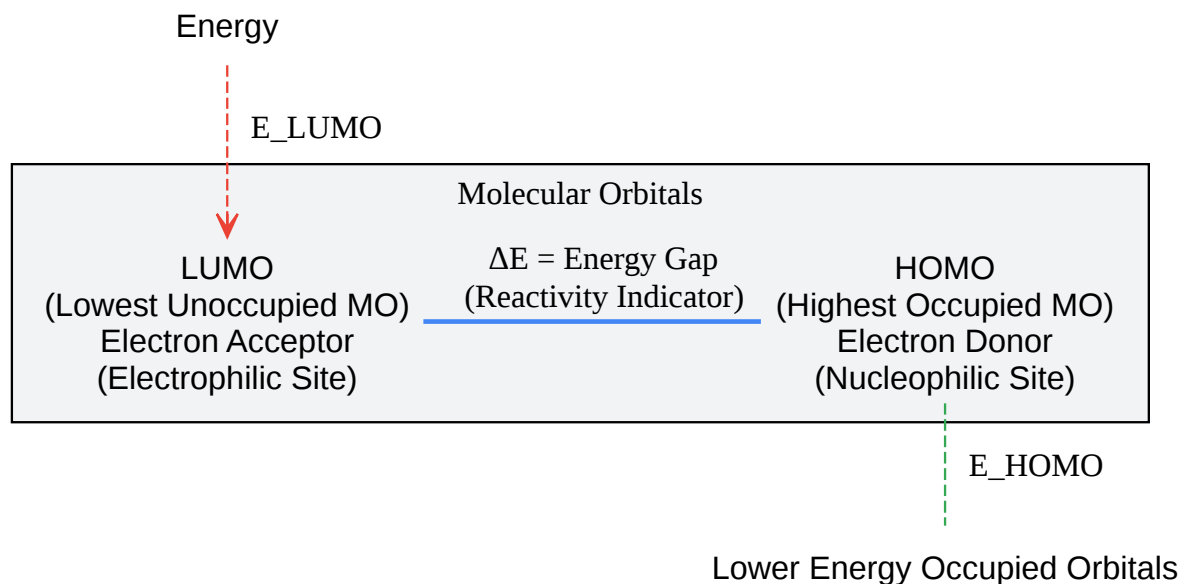
## Frontier Molecular Orbital (FMO) Analysis

The electronic reactivity of a molecule is largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).<sup>[13]</sup>

- HOMO: Represents the ability to donate an electron (nucleophilicity).
- LUMO: Represents the ability to accept an electron (electrophilicity).

The HOMO-LUMO energy gap ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ) is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability.<sup>[13]</sup>

For **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate**, the HOMO is primarily localized over the indole ring and the amino group, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the carboxylate group and the fused benzene ring, highlighting the electron-accepting region of the molecule.



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*Conceptual diagram of HOMO-LUMO energy levels.*

The calculated energy gap provides a quantitative measure of the molecule's stability and its potential to engage in charge-transfer interactions, a key mechanism in many biological processes.

## Molecular Electrostatic Potential (MEP) Analysis

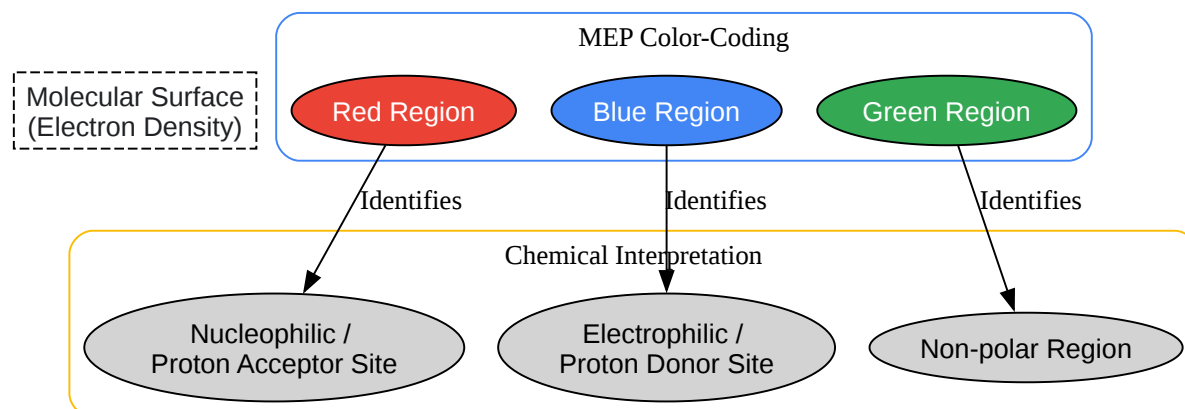
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.<sup>[14]</sup> It is invaluable for identifying sites prone to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.

The MEP map is color-coded:

- Red: Regions of most negative electrostatic potential (electron-rich), indicating sites for electrophilic attack.

- Blue: Regions of most positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.
- Green: Regions of neutral potential.

For our target molecule, the MEP analysis reveals that the most negative potential (red) is concentrated around the oxygen atoms of the ester carbonyl group, making it a primary site for hydrogen bond donation. The hydrogen atom of the indole N-H group exhibits the most positive potential (blue), identifying it as the primary hydrogen bond donor site. The amino group also presents both hydrogen bond donor (H atoms) and acceptor (lone pair on N) capabilities.



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#### *Interpretation of a Molecular Electrostatic Potential (MEP) map.*

This detailed charge landscape is crucial for understanding how the molecule might dock into the active site of a protein, such as Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ), for which indole derivatives have shown inhibitory activity.<sup>[15][16]</sup>

## Implications for Drug Development

The theoretical insights gained from these studies have direct applications in rational drug design:



- **Structure-Activity Relationship (SAR):** By understanding how substitutions affect the electronic properties (HOMO-LUMO gap, MEP), researchers can rationally design new analogues with improved activity. For example, modifying substituents to enhance the negative potential around the carbonyl oxygen could strengthen interactions with a target receptor.
- **Reactivity and Metabolism:** The FMO and MEP analyses can help predict sites susceptible to metabolic transformation. The nucleophilic and electrophilic sites identified are often the first points of interaction with metabolic enzymes.
- **Bioavailability:** Properties derived from these calculations, such as dipole moment and polarizability, can be used in quantitative structure-property relationship (QSPR) models to predict bioavailability and other ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.<sup>[13]</sup>

## Conclusion

The theoretical investigation of **ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate** through DFT calculations provides a comprehensive and detailed picture of its structural, spectroscopic, and electronic characteristics. The optimized geometry, predicted vibrational and NMR spectra, and analyses of frontier molecular orbitals and electrostatic potential collectively create a robust molecular profile. These computational findings not only align with fundamental chemical principles and experimental observations for related compounds but also offer predictive power. The elucidation of electron-rich and electron-poor regions and the quantification of the HOMO-LUMO energy gap are invaluable for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby providing a solid theoretical foundation for its further exploration as a potential therapeutic agent.

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